

# Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-26489112**

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This technical guide provides a comprehensive overview of the early-phase clinical trial results for **JNJ-26489112**, an investigational anticonvulsant drug. The development of **JNJ-26489112** was discontinued in 2013[1]. The data presented here is primarily derived from a Phase IIa proof-of-concept study in patients with photosensitive epilepsy (NCT00579384)[2][3][4].

## Pharmacokinetic Data

Plasma concentrations of **JNJ-26489112** were evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study involving 12 adult patients with idiopathic photosensitive epilepsy[2][5]. Blood and plasma samples were collected for pharmacokinetic analysis[2][5]. The key pharmacokinetic parameters are summarized in the table below.

Dosage (Single Oral Dose)	Mean Cmax (µg/mL)	Median tmax (hours)
1000 mg	~16	3.73 - 5.04
2000 mg	~28	3.73 - 5.04
3000 mg	~42	3.73 - 5.04

Table 1: Summary of Pharmacokinetic Parameters of **JNJ-26489112**. Plasma exposure of **JNJ-26489112** increased proportionally with the dose. The median time to reach maximum plasma

concentration (tmax) was similar across all three dose groups[2][5]. Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other antiepileptic drugs (AEDs)[2][5].

## Pharmacodynamic Data

The primary pharmacodynamic endpoint of the study was the effect of **JNJ-26489112** on the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS)[2][5]. A positive response was defined as a reduction of the standardized photosensitive range (SPR) in  $\geq 3$  out of 4 consecutive time points in  $\geq 1$  eye condition on either day 2 or 3 compared with baseline (day 1)[2][5]. Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0)[2][5].

Dosage (Single Oral Dose)	Positive Response Rate	Complete Suppression Rate
1000 mg	3/4 patients	0/4 patients
2000 mg	3/4 patients	1/4 patient
3000 mg	2/3 patients	2/3 patients

Table 2: Pharmacodynamic Response to **JNJ-26489112** in Patients with Photosensitive Epilepsy. The majority of patients showed a positive response following administration of **JNJ-26489112**[2][5]. A dose-dependent effect was observed for the complete suppression of the SPR[2][5].

## Experimental Protocol: Phase IIa Study in Photosensitive Epilepsy (NCT00579384)

This study was a multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory trial[2][5].

Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with and without concomitant AED therapy[2][4][5].

Study Design:

- Day 1 (Baseline): Patients received a single oral dose of placebo.
- Day 2: Patients received a single oral dose of **JNJ-26489112**.
- Day 3: Patients received a second single oral dose of placebo.

#### Dose Escalation:

- Cohort 1 (n=4): 1000 mg of **JNJ-26489112**.
- Subsequent Cohorts: The dose was escalated to a maximum of 3000 mg[2][5].

#### Assessments:

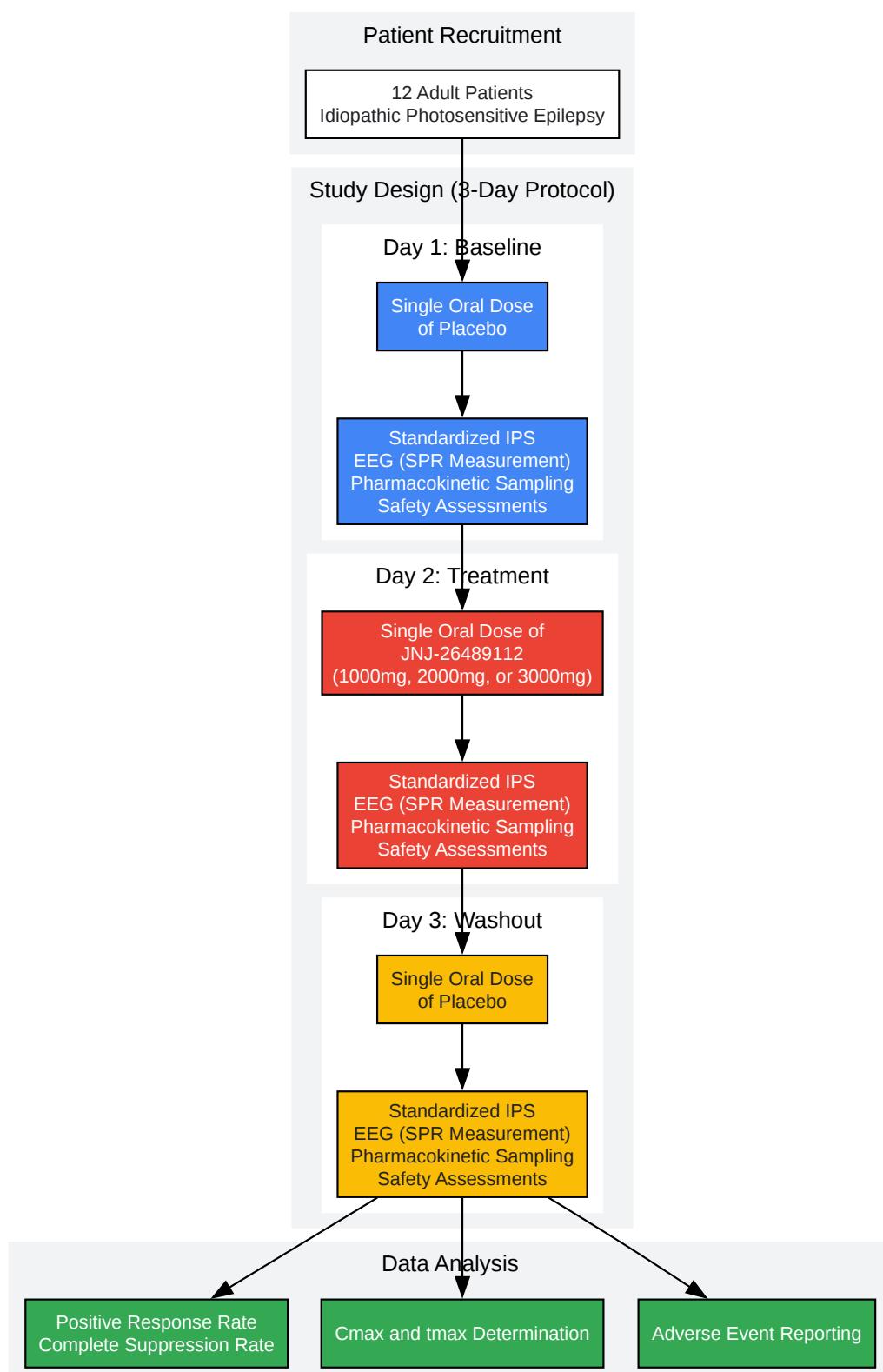
- Standardized Intermittent Photic Stimulation (IPS): Performed under three eye conditions (open, during closure, and closed) for up to 12 hours after dosing on each day[2][5].
- Electroencephalogram (EEG): The standardized photosensitive range (SPR) was calculated for each eye condition at each time point based on blinded EEG data[2][5].
- Pharmacokinetics: Blood and plasma samples were collected for pharmacokinetic evaluations and to measure concurrent AED concentrations[2][5].
- Safety: Assessed through adverse event reporting, vital signs, 12-lead ECG, physical and neurological examinations, and laboratory assessments[4].

## Mechanism of Action

The precise mechanism of action of **JNJ-26489112** is unknown[1]. It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects[1].

## Visualizations

As the mechanism of action and specific signaling pathways for **JNJ-26489112** are not defined, a diagram of the experimental workflow for the Phase IIa clinical trial is provided below.

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- To cite this document: BenchChem. [Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#early-phase-clinical-trial-results-for-jnj-26489112]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)